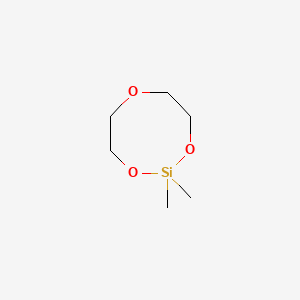
N-benzyl-4-bromoaniline
Vue d'ensemble
Description
N-benzyl-4-bromoaniline is a chemical compound with the CAS Number: 2879-83-6 . It has a molecular weight of 262.15 and its IUPAC name is N-benzyl-N-(4-bromophenyl)amine .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid .Applications De Recherche Scientifique
Synthèse organique
N-benzyl-4-bromoaniline: est un intermédiaire précieux en synthèse organique. Il peut être utilisé dans les réactions de couplage croisé de Heck, qui sont facilitées par des nanocristaux de palladium supportés sur des réseaux organiques covalents (COF). Ce processus permet la formation efficace de liaisons carbone-carbone, ce qui constitue une étape fondamentale dans la synthèse de molécules organiques complexes .
Photochimie
Il a des applications potentielles en photochimie, en particulier dans les réactions de bromation benzylique. Ces réactions sont importantes pour introduire des atomes de brome dans des molécules organiques dans des conditions douces .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-benzyl-4-bromoaniline is the benzylic position of the benzene ring . The benzylic position is the carbon atom of an alkyl group attached to the benzene ring . This position is particularly reactive due to the resonance stabilization that can occur when a hydrogen atom is removed .
Mode of Action
This compound interacts with its target through a free radical reaction . In the initiating step, this compound loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the benzylic position to form succinimide . The resulting benzylic radical then reacts with this compound to form the brominated compound .
Biochemical Pathways
The reaction of this compound primarily affects the pathway of free radical bromination . This pathway involves the generation of a free radical at the benzylic position, which then reacts with this compound to form the brominated compound . The downstream effects of this pathway include the formation of a more reactive species that can undergo further reactions .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized in the body . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of this compound’s action is the bromination of the benzene ring at the benzylic position . This results in the formation of a more reactive species that can participate in further reactions
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of the free radical reaction may be affected by temperature and the presence of other reactive species . Additionally, the stability of this compound may be influenced by factors such as pH and the presence of light .
Propriétés
IUPAC Name |
N-benzyl-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZLKCCRFAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359398 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2879-83-6 | |
| Record name | N-benzyl-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
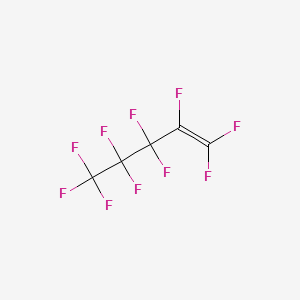
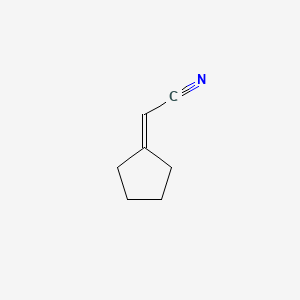
![2-[2-(1-Piperidinyl)ethyl]pyridine](/img/structure/B1607258.png)
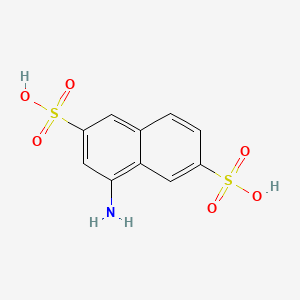
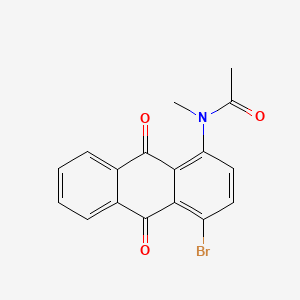

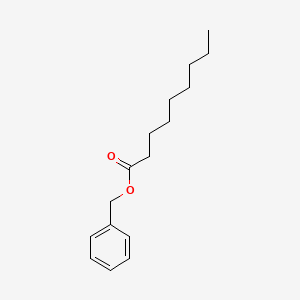
![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)



